

5-bromo-N-methylpyridin-2-amine chemical properties

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Compound of Interest

Compound Name: 5-bromo-N-methylpyridin-2-amine

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An In-depth Technical Guide to **5-bromo-N-methylpyridin-2-amine**: Properties, Synthesis, and Applications

Introduction

5-bromo-N-methylpyridin-2-amine is a halogenated pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its structural arrangement, featuring a pyridine core, a reactive bromine atom, and a secondary amine, provides a versatile scaffold for constructing more complex molecular architectures. The bromine atom at the 5-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity makes it an invaluable intermediate in the synthesis of novel compounds, especially in the development of kinase inhibitors for targeted cancer therapy.^[1]

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, reactivity, and applications of **5-bromo-N-methylpyridin-2-amine**, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of **5-bromo-N-methylpyridin-2-amine** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2]
CAS Number	84539-30-0	[2]
Appearance	Brown Solid	[2]
Melting Point	70-71 °C	[2]
Boiling Point	245 °C	[2]
Density	1.6 ± 0.1 g/cm ³	[2]
Flash Point	102 °C	[2]
Storage Conditions	Room temperature	[2]
XLogP3	1.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]

Spectroscopic Data Profile

Spectroscopic analysis is critical for the structural confirmation of **5-bromo-N-methylpyridin-2-amine**. While specific spectra for this exact compound are not universally published, the expected data based on its structure and data from analogous compounds are as follows:

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum would feature distinct signals for the protons on the pyridine ring and the N-methyl group. The aromatic protons would appear as doublets or doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.5 ppm), and the N-H proton would appear as a broad singlet.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum would show six distinct carbon signals. The carbons of the pyridine ring would resonate in the aromatic region (δ

100-160 ppm), with the carbon attached to the bromine atom (C5) being significantly influenced by the halogen. The N-methyl carbon would appear as a single peak in the aliphatic region (δ 25-40 ppm).

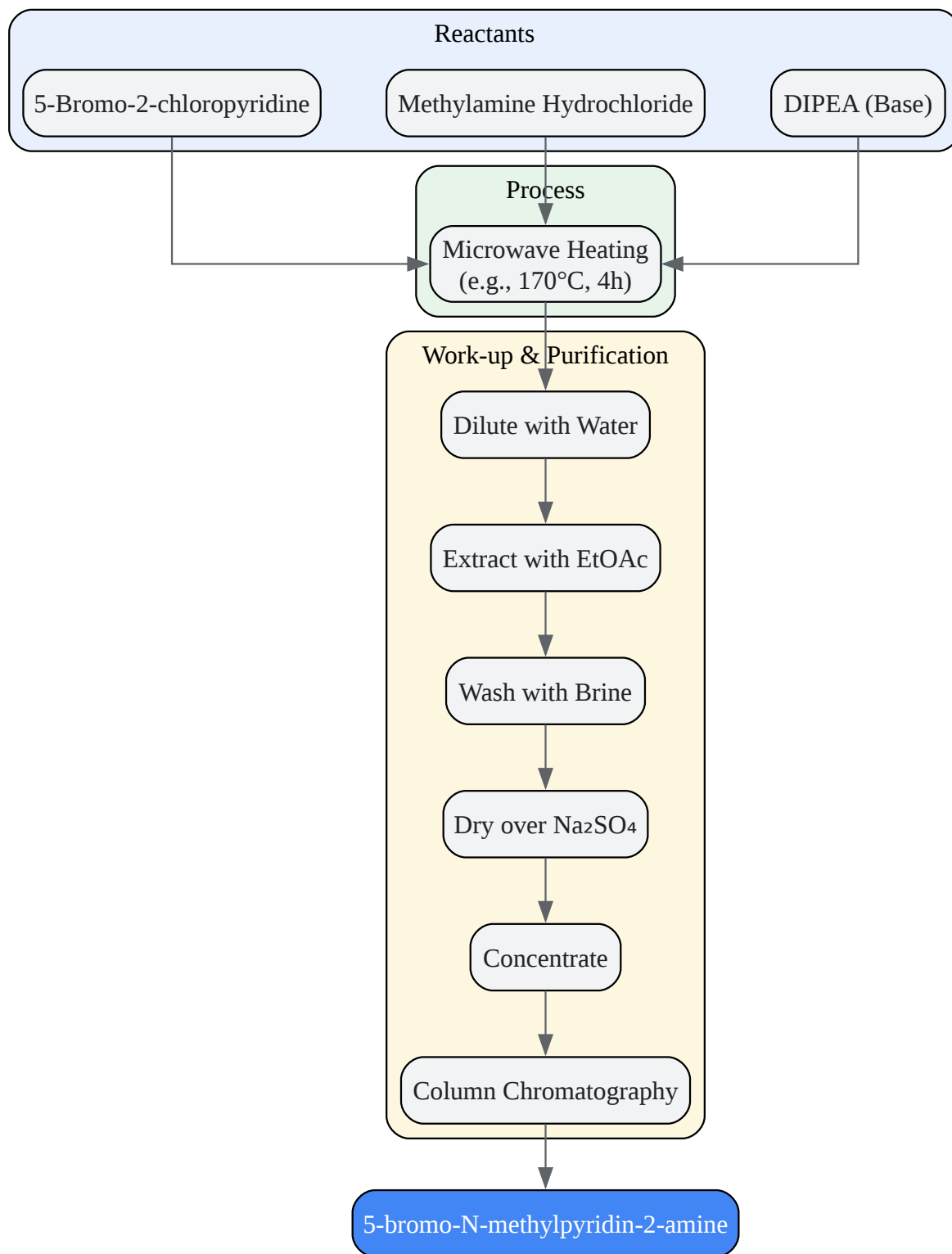
- **Mass Spectrometry (MS):** Mass spectrometry is crucial for confirming the molecular weight. Due to the presence of bromine, the molecular ion peak $[M]^+$ would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (approximately 1:1 ratio) corresponding to the two major isotopes of bromine, ^{79}Br and ^{81}Br .^[3] For **5-bromo-N-methylpyridin-2-amine** ($\text{C}_6\text{H}_7\text{BrN}_2$), this would result in peaks at m/z 186 and 188.^[3]

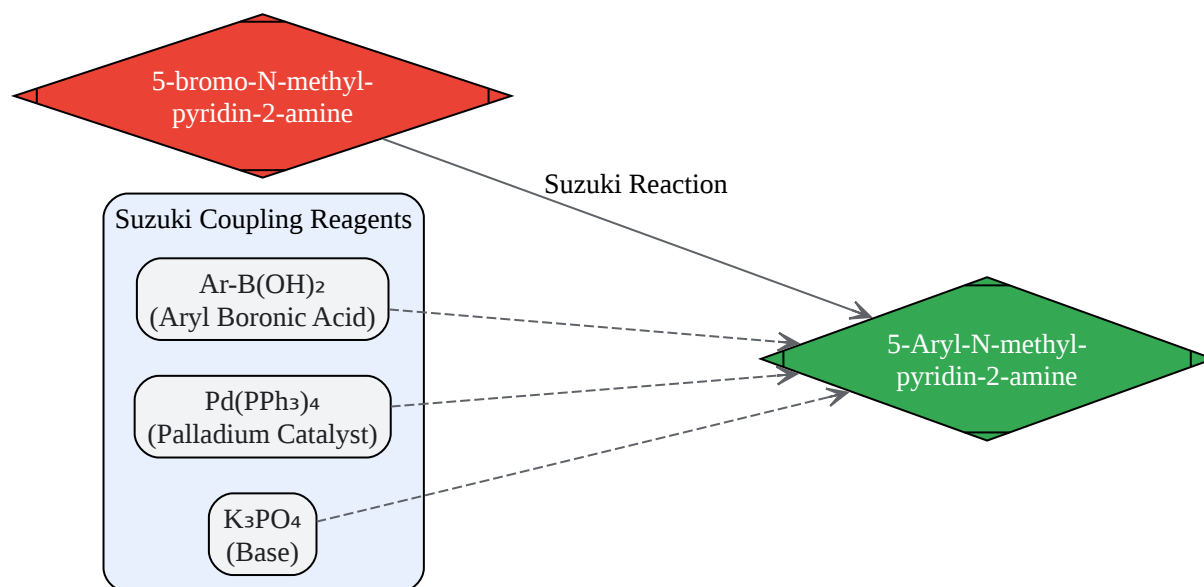
Synthesis and Reactivity

Synthetic Routes

5-bromo-N-methylpyridin-2-amine is typically synthesized via nucleophilic aromatic substitution. A common and effective strategy involves the reaction of a di-halogenated pyridine with methylamine.

Workflow: Synthesis via Nucleophilic Aromatic Substitution





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